3-(2,3-Dimethylphenyl)pyridin-4-amine
Overview
Description
3-(2,3-Dimethylphenyl)pyridin-4-amine is a chemical compound characterized by a pyridine ring substituted with a 2,3-dimethylphenyl group at the 3-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine typically involves the following steps:
Bromination: The starting material, 2,3-dimethylbenzene, undergoes bromination to introduce a bromine atom at the desired position.
Amination: The brominated compound is then subjected to amination reactions, often using ammonia or an amine source, to replace the bromine atom with an amine group.
Coupling Reaction: Finally, a coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to attach the pyridine ring to the 2,3-dimethylphenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethylphenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to the amine group.
Substitution: Substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction: Amine derivatives, hydrazines, and other reduced forms.
Substitution: Halogenated derivatives, alkylated derivatives, and other substituted forms.
Scientific Research Applications
3-(2,3-Dimethylphenyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,3-Dimethylphenyl)pyridin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
3-(2,3-Dimethylphenyl)pyridin-4-amine is similar to other compounds with pyridine and phenyl groups, such as:
2,3-Dimethylphenylpyridine
4-Aminopyridine derivatives
Benzene derivatives with amine groups
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and chemical reagents.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-4-3-5-11(10(9)2)12-8-15-7-6-13(12)14/h3-8H,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUQOJNSIAPWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CN=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653800 | |
Record name | 3-(2,3-Dimethylphenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125448-06-7 | |
Record name | 3-(2,3-Dimethylphenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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